![molecular formula C13H18N2O3 B7464779 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide](/img/structure/B7464779.png)
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
Overview
Description
“6,7-Dimethoxy-3,4-dihydroisoquinoline” is a natural product found in Xylopia parviflora . It’s a compound with the molecular formula C11H13NO2 .
Molecular Structure Analysis
The molecular weight of “6,7-Dimethoxy-3,4-dihydroisoquinoline” is 191.23 g/mol . The InChI code isInChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9 (8)6-11 (10)14-2/h5-7H,3-4H2,1-2H3
. The canonical SMILES string is COC1=C (C=C2C=NCCC2=C1)OC
. Physical And Chemical Properties Analysis
The melting point of “6,7-Dimethoxy-3,4-dihydroisoquinoline” is 261-262 .Scientific Research Applications
Analgesic and Anti-Inflammatory Activities :
- Yusov et al. (2019) synthesized derivatives of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, demonstrating significant analgesic effects comparable to sodium metamizole, and notable anti-inflammatory effects in a carrageenan model (Yusov et al., 2019).
Cytotoxicity and Antitumor Properties :
- Saleh et al. (2020) conducted studies on novel compounds derived from 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate, revealing potent cytotoxicity against various cancer cell lines, including breast adenocarcinoma and hepatocellular carcinoma. Molecular docking suggested a mechanism involving apoptosis initiation (Saleh et al., 2020).
Antihypoxic and Antimicrobial Activity :
- Mikhailovskii et al. (2020) synthesized related compounds showing significant antihypoxic effects and modest antimicrobial activity, highlighting their potential for therapeutic use (Mikhailovskii et al., 2020).
Chemical Synthesis and Structural Analysis :
- Various studies have focused on the synthesis and structural analysis of derivatives of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, contributing to the understanding of its chemical properties and potential for further modification (Niederstein & Peter, 1989).
Heterocyclization Reactions :
- Osyanin et al. (2011) investigated the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides, leading to the formation of novel heterocyclic compounds (Osyanin et al., 2011).
Pharmacological Profile of Derivatives :
- Gitto et al. (2009) synthesized 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, revealing anticonvulsant properties surpassing those of topiramate in animal models, although they showed weak activity in enzyme inhibition assays (Gitto et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-5-9-3-4-15(8-13(14)16)7-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3,(H2,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEUYDFGNVCLJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC(=O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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